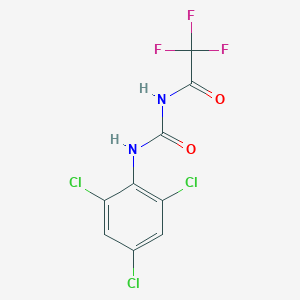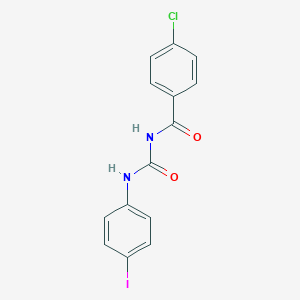![molecular formula C24H20ClN7OS B284426 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B284426.png)
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide is a chemical compound that has been synthesized in recent years. It has gained interest in the scientific community due to its potential application in scientific research.
Wirkmechanismus
The mechanism of action of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the inhibition of certain enzymes, specifically the enzyme CDK2/cyclin A. This enzyme is involved in the regulation of the cell cycle, and its inhibition can lead to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include the inhibition of CDK2/cyclin A, as well as the induction of apoptosis in cancer cells. Additionally, it has been shown to have anti-inflammatory and antioxidant effects.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide in lab experiments is its specificity for CDK2/cyclin A. This can allow for more targeted studies of the role of this enzyme in biological systems. However, one limitation is that its anticancer activity has only been demonstrated in vitro, and further studies are needed to determine its effectiveness in vivo.
Zukünftige Richtungen
For research on 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide include further studies on its anticancer activity in vivo, as well as studies on its potential use as an anti-inflammatory and antioxidant agent. Additionally, research could focus on the development of derivatives of this compound with improved properties for scientific research.
Synthesemethoden
The synthesis method of 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide involves the reaction of 2-chlorobenzyl chloride with sodium sulfide to form 2-chlorobenzyl sulfide. The resulting compound is then reacted with 5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid to form 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylic acid. This compound is then reacted with pyridine-3-carboxylic acid to form 2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide.
Wissenschaftliche Forschungsanwendungen
2-[(2-chlorobenzyl)sulfanyl]-5-methyl-N,7-di(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide has potential application in scientific research as a tool for studying various biological processes. It has been shown to inhibit the activity of certain enzymes, which can be useful in studying the role of these enzymes in biological systems. Additionally, it has been shown to have anticancer activity, which could be useful in developing new cancer treatments.
Eigenschaften
Molekularformel |
C24H20ClN7OS |
|---|---|
Molekulargewicht |
490 g/mol |
IUPAC-Name |
2-[(2-chlorophenyl)methylsulfanyl]-5-methyl-N,7-dipyridin-3-yl-1,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide |
InChI |
InChI=1S/C24H20ClN7OS/c1-15-20(22(33)29-18-8-5-11-27-13-18)21(16-7-4-10-26-12-16)32-23(28-15)30-24(31-32)34-14-17-6-2-3-9-19(17)25/h2-13,21H,14H2,1H3,(H,29,33)(H,28,30,31) |
InChI-Schlüssel |
GXKOZRMTQADUDO-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
SMILES |
CC1=C(C(N2C(=N1)N=C(N2)SCC3=CC=CC=C3Cl)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
Kanonische SMILES |
CC1=C(C(N2C(=NC(=N2)SCC3=CC=CC=C3Cl)N1)C4=CN=CC=C4)C(=O)NC5=CN=CC=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1-({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}acetyl)-1,2,3,4-tetrahydroquinoline](/img/structure/B284344.png)
![Ethyl 2-[({[4-(2-furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B284345.png)
![2-[({[4-(2-Furyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B284349.png)


![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide](/img/structure/B284352.png)
![2-{[4-(3,4-dimethoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}-N-(2-thienylmethyl)acetamide](/img/structure/B284354.png)
![2,2,2-trifluoro-N-[(3-fluorophenyl)carbamoyl]acetamide](/img/structure/B284355.png)

![Sec-butyl 2-[([1,2,4]triazolo[1,5-a]pyrimidin-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B284358.png)
![4-({[(Trifluoroacetyl)amino]carbonyl}oxy)butyl trifluoroacetylcarbamate](/img/structure/B284362.png)
![1,1,2-Trimethyl-2-({[(trifluoroacetyl)amino]carbonyl}oxy)propyl trifluoroacetylcarbamate](/img/structure/B284363.png)
